N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluoro-6-methylbenzenesulfonamide
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Overview
Description
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluoro-6-methylbenzenesulfonamide is a complex organic compound that features a thiazolidine ring, a sulfonamide group, and a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluoro-6-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 2-fluoro-6-methylbenzenesulfonyl chloride with a thiazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free reactions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluoro-6-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce corresponding amines .
Scientific Research Applications
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluoro-6-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluoro-6-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The thiazolidine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.
Sulfonamides: A broad class of compounds with antimicrobial activity, sharing the sulfonamide group.
Fluorinated Aromatics: Compounds with fluorine atoms on aromatic rings, often used in pharmaceuticals for their enhanced stability and bioavailability.
Uniqueness
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluoro-6-methylbenzenesulfonamide is unique due to its combination of a thiazolidine ring, a sulfonamide group, and a fluorinated aromatic ring. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .
Properties
IUPAC Name |
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluoro-6-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O4S2/c1-10-4-2-5-11(13)12(10)21(18,19)14-6-8-15-7-3-9-20(15,16)17/h2,4-5,14H,3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCOMQJHZKDNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)S(=O)(=O)NCCN2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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